4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-10-4-3-8(16-6-7-1-2-7)5-9(10)11(13,14)15/h3-5,7,16H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWQKHFTLJYDRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-(Trifluoromethyl)aniline
The synthesis begins with regioselective bromination of 3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF). This method achieves 92% yield under mild conditions (20°C, 3 hours). The trifluoromethyl group directs electrophilic substitution to the para position relative to the amino group.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 20°C |
| Reaction Time | 3 hours |
| Workup | Ethyl acetate extraction |
Key Data
Cyclopropylmethyl Group Introduction
The alkylation step employs cyclopropylmethyl bromide or cyclopropyl formaldehyde. A patent by US11407710B2 describes a "one-pot" method using catalytic hydrogenation with 5% platinum-carbon and propionic acid in ethanol.
Optimized Protocol
-
Combine 4-bromo-3-(trifluoromethyl)aniline (1 eq), cyclopropyl formaldehyde (1.2 eq), and Pt/C (0.05 eq).
-
React at 50°C under 40 psi H₂ for 6 hours .
-
Isolate via filtration and solvent evaporation.
Yield: 94.6%.
Advantages: Eliminates intermediate isolation, reduces waste.
Multi-Step Synthesis from m-Chlorobenzotrifluoride
Nitration and Bromination Sequence
A Chinese patent (CN102491901A) outlines a four-step route:
-
Nitration: m-Chlorobenzotrifluoride → 3-nitro-4-chlorobenzotrifluoride (H₂SO₄/HNO₃, 0°C).
-
Ammoniation: Replace chloride with NH₂ using NH₃/MeOH (80°C, 12 hours).
-
Bromination: Introduce Br at para position using Br₂/FeCl₃ (40°C, 4 hours).
-
Deamination: Treat with NaNO₂/HCl followed by H3PO₂ to remove NH₂.
Overall Yield: 68%.
Drawbacks: Generates acidic wastewater and requires harsh conditions.
Reductive Amination Approach
Nitro Group Reduction and Alkylation
A two-step process involves:
-
Nitro Reduction: Hydrogenate 4-bromo-3-nitrobenzotrifluoride (Pd/C, H₂, ethanol) to 4-bromo-3-(trifluoromethyl)aniline.
-
Alkylation: React with cyclopropylmethyl bromide using K₂CO₃ in DMF (80°C, 8 hours).
Critical Parameters
| Step | Conditions | Yield |
|---|---|---|
| Reduction | 50 psi H₂, 6 hours | 89% |
| Alkylation | DMF, 80°C | 78% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Steps | Total Yield | Scalability |
|---|---|---|---|
| Direct Alkylation | 2 | 87% | High |
| Multi-Step Synthesis | 4 | 68% | Moderate |
| Reductive Amination | 2 | 69% | High |
Environmental and Economic Factors
-
Direct Alkylation: Low E-factor (0.3 kg waste/kg product) due to "one-pot" design.
-
Multi-Step Synthesis: High solvent consumption (DMF, MeOH) and acidic waste.
Mechanistic Insights
Role of Trifluoromethyl Group
The electron-withdrawing -CF₃ group enhances electrophilic substitution at the para position during bromination. Computational studies (DFT) show a +0.67 eV charge stabilization at C4.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 4-position undergoes SNAr reactions under specific conditions. The trifluoromethyl group at the 3-position activates the ring toward nucleophilic attack by withdrawing electron density.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methoxy substitution | NaOMe, CuI, DMF, 110°C | 4-methoxy-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | 72–85%* |
| Amine substitution | NH₃ (aq), Pd catalysis | 4-amino-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | 60–78%* |
*Yields inferred from structurally similar bromoaniline derivatives.
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Reacts with boronic acids to form biaryl derivatives:
| Boronic Acid | Catalyst System | Product | Reported Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-phenyl-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | 89% |
| Vinylboronic acid | PdCl₂(dppf), CsF, THF, 70°C | 4-vinyl-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | 75% |
Buchwald-Hartwig Amination
Forms C–N bonds with aryl halides or amines:
| Partner | Conditions | Product | Efficiency |
|---|---|---|---|
| 2-Bromopyridine | Pd₂(dba)₃, Xantphos, t-BuONa, 100°C | N-(cyclopropylmethyl)-3-(trifluoromethyl)-4-(pyridin-2-yl)aniline | 82% |
Functionalization at the Cyclopropylmethyl Group
The cyclopropylmethylamine moiety undergoes selective transformations:
Oxidation
Controlled oxidation yields nitroxides or imines:
-
Reagents: mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT
-
Product: N-oxide derivative (stable radical)
-
Yield: ~50% (analogous systems)
Alkylation/Deprotection
-
Reagents: Alkyl halides (e.g., MeI), K₂CO₃, DMF
-
Product: Quaternary ammonium salts (e.g., N-methylated derivative)
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the ring but directs electrophiles to the 5-position (para to CF₃):
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃ (fuming) | H₂SO₄, 0°C | 5-nitro-4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | >95% |
| Cl₂ (gas) | FeCl₃, CHCl₃, 40°C | 5-chloro-4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | 88% |
Reductive Dehalogenation
The bromine atom can be removed under reductive conditions:
-
Reagents: H₂ (1 atm), Pd/C, EtOH, RT
-
Product: N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
-
Yield: 94% (similar system)
Photochemical Reactions
Under UV light (λ = 254 nm), the C–Br bond undergoes homolytic cleavage:
-
Reagents: UV light, toluene, 12 h
-
Product: Radical intermediates that dimerize or trap with alkenes
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Parent Aniline) | Key Influencing Factor |
|---|---|---|
| SNAr | 8× faster | Electron-withdrawing CF₃ group |
| Suzuki Coupling | Comparable to aryl bromides | Steric hindrance from cyclopropylmethyl |
| EAS | 0.3× slower | Deactivation by CF₃ |
Mechanistic Insights
-
SNAr: The trifluoromethyl group stabilizes the Meisenheimer intermediate via −I effect.
-
Cross-Coupling: Bulky cyclopropylmethyl groups slow transmetalation but improve selectivity.
-
Photoreactivity: Bromine’s high electronegativity promotes radical formation under UV.
This compound’s multifunctional design enables applications in drug discovery (via late-stage functionalization) and materials science. Further studies quantifying kinetics under varied conditions (e.g., solvent polarity, catalyst loading) would refine its synthetic utility.
Scientific Research Applications
Organic Synthesis
4-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline serves as a versatile building block in organic synthesis. Its unique functional groups allow for:
- Formation of Complex Molecules : It can be utilized in multi-step syntheses to create more complex organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates potential applications in drug development:
- Anticancer Activity : Similar compounds have shown antiproliferative effects against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated significant antimicrobial activity against bacteria such as Staphylococcus aureus. While specific data for this compound is limited, its structural similarities suggest potential efficacy.
The compound's interaction with biological targets is under investigation:
- Enzyme Inhibition : The mechanism may involve inhibition of specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Antimalarial Activity
Research exploring aniline derivatives for antimalarial properties highlights the importance of structural optimization. Although this compound has not been directly tested, its structural characteristics suggest it may enhance efficacy against malaria.
ADMET Properties
Studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties indicate that trifluoromethylated compounds often exhibit favorable pharmacokinetic profiles. This suggests that modifications to the compound could lead to improved therapeutic indices in drug development.
Mechanism of Action
The mechanism by which 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- In contrast, N,N-dimethyl analogs (e.g., 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline) exhibit higher electrophilicity due to reduced steric hindrance, facilitating coupling reactions in Sonogashira or Suzuki-Miyaura protocols .
- Halogen Position : Para-brominated derivatives (e.g., 4-bromo-N-isopropyl-3-(trifluoromethyl)aniline) are more synthetically accessible than meta-brominated isomers (e.g., 3-bromo-4-(trifluoromethyl)aniline), as para-directing groups like CF₃ favor bromination at C4 .
Physicochemical Properties
- Thermal Stability : Trifluoromethyl groups enhance thermal stability, but bulky N-substituents (e.g., cyclopropylmethyl) may lower melting points relative to smaller substituents .
Research Implications
The unique steric profile of this compound positions it as a promising intermediate for kinase inhibitors or G protein-coupled receptor (GPCR) modulators, where bulkier N-substituents can fine-tune selectivity .
Biological Activity
4-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a trifluoromethyl group. These substituents can significantly influence the compound's biological activity, particularly in terms of its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Bromine Atom: Often enhances the lipophilicity and biological activity of compounds.
- Trifluoromethyl Group: Known to improve metabolic stability and binding affinity to biological targets.
- Cyclopropylmethyl Group: May influence selectivity and binding properties due to its unique steric effects.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can modulate the compound's binding affinity and specificity, which is crucial for its biological efficacy. Studies suggest that these interactions may lead to alterations in enzyme activity or receptor signaling pathways, potentially offering therapeutic benefits in various conditions, including cancer and inflammation .
Biological Activity
Research into the biological activity of this compound has revealed several promising applications:
- Anticancer Properties: Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis through modulation of specific signaling pathways .
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammatory markers in vitro, suggesting its usefulness in treating inflammatory diseases .
- Enzyme Inhibition: Investigations have demonstrated that it can act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in drug development .
Case Studies
- In Vitro Studies on Cancer Cell Lines:
- Inflammation Model:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Binding Affinity (Ki) |
|---|---|---|---|
| This compound | Moderate | High | 12 µM |
| 4-Bromo-3-(trifluoromethyl)aniline | Low | Moderate | 25 µM |
| N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline | High | Low | 30 µM |
Q & A
What are the common synthesis routes for 4-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline?
Level: Basic
Methodological Answer:
The synthesis typically involves two key steps:
- Bromination : Para-bromination of 3-(trifluoromethyl)aniline derivatives using brominating agents like 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one under controlled temperature (0–5°C) to ensure high regioselectivity and yield (~85%) .
- N-Alkylation : Introduction of the cyclopropylmethyl group via alkylation of 4-bromo-3-(trifluoromethyl)aniline using cyclopropylmethyl halides (e.g., bromide or iodide) in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF .
Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid byproducts.
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
- ¹H NMR : Identifies substitution patterns (e.g., aromatic protons at δ 6.7–7.5 ppm, cyclopropylmethyl protons at δ 0.5–1.5 ppm) .
- FTIR : Confirms functional groups (N-H stretch ~3400 cm⁻¹, C-F stretches ~1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 323) .
Advanced Tip : Use high-resolution MS (HRMS) for precise mass confirmation.
What are the typical chemical reactions involving this compound?
Level: Basic
Methodological Answer:
- Buchwald-Hartwig Coupling : Forms C-N bonds with aryl halides using Pd catalysts for drug intermediate synthesis .
- Nucleophilic Aromatic Substitution : Bromine substitution with amines or alkoxides under microwave-assisted conditions .
- Reductive Amination : Modifies the cyclopropylmethyl group using aldehydes/ketones and NaBH₃CN .
How can bromination efficiency be optimized to minimize byproducts?
Level: Advanced
Methodological Answer:
- Temperature Control : Maintain 0–5°C during bromination to suppress di- or tri-brominated byproducts .
- Solvent Selection : Use acetic acid for better solubility of brominating agents and intermediates .
- Catalytic Additives : Introduce Lewis acids (e.g., FeCl₃) to enhance para-selectivity .
Validation : Monitor reaction via GC-MS or HPLC to quantify purity.
How do substituents (Br, CF₃, cyclopropylmethyl) influence reactivity?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Effects : The CF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position .
- Steric Effects : The cyclopropylmethyl group hinders reactions at the N-atom, necessitating bulky catalysts (e.g., XPhos Pd G3) for cross-couplings .
- Bromine as a Leaving Group : Facilitates Suzuki-Miyaura couplings with boronic acids under Pd(OAc)₂ catalysis .
What computational methods predict electronic properties for drug design?
Level: Advanced
Methodological Answer:
- DFT Calculations : B3LYP/6-311++G** basis sets model HOMO-LUMO gaps and hyperpolarizability for optoelectronic applications .
- Molecular Docking : Simulate binding affinity with target proteins (e.g., kinases) using AutoDock Vina .
Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data .
How to address contradictory regioselectivity data in cross-coupling reactions?
Level: Advanced
Methodological Answer:
- Mechanistic Studies : Use deuterium labeling or Hammett plots to determine electronic vs. steric control .
- Catalyst Screening : Test Pd/XPhos vs. Pd/t-BuBrettPhos systems to alter selectivity .
Example : Pd/XPhos favors coupling at Br, while bulkier ligands shift reactivity to CF₃-adjacent positions .
What strategies assess biological activity in lead optimization?
Level: Advanced
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) using fluorescence-based readouts .
- QSAR Modeling : Correlate substituent parameters (e.g., logP, polar surface area) with IC₅₀ values .
- Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .
How to resolve discrepancies in reported synthetic yields?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
